molecular formula C3H6O2S B108652 2-Mercaptopropionic acid CAS No. 79-42-5

2-Mercaptopropionic acid

Cat. No.: B108652
CAS No.: 79-42-5
M. Wt: 106.15 g/mol
InChI Key: PMNLUUOXGOOLSP-UHFFFAOYSA-N
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Description

2-Mercaptopropionic acid (2-MPA, C₃H₆O₂S) is a sulfur-containing carboxylic acid with a thiol (-SH) group on the β-carbon. It is widely utilized in diverse fields due to its unique reactivity and functional properties:

  • Materials Science: 2-MPA serves as a surface modifier in polymer synthesis. For instance, its incorporation into GE-S-COOH materials increases sulfur (0.44%) and oxygen (41.10%) content, enhancing surface functionality .
  • Nanotechnology: It stabilizes silver sulfide (Ag₂S) quantum dots (2.3–3.1 nm), enabling near-infrared (NIR) emission (780–950 nm) for biomedical imaging .
  • Antimicrobial Research: 2-MPA inhibits metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance in bacteria like E. coli and Pseudomonas aeruginosa. It outperforms EDTA in phenotypic MBL detection assays .
  • Drug Synthesis: 2-MPA is a key reagent in synthesizing thiazolidinone and spirothiazolidinone derivatives with anticancer (e.g., 84.19% inhibition against leukemia MOLT-4 cells) and antiviral activities .
  • Analytical Chemistry: Standardized methods, such as HPLC with post-column derivatization, detect 2-MPA in biological samples like urine .

Preparation Methods

2-Mercaptopropionic acid can be synthesized through several methods. One common method involves the reaction between pyruvic acid and hydrogen sulfide. In this process, hydrogen sulfide is added to a solution of pyruvic acid, followed by acidification and reduction to yield this compound . Another method involves the electrolysis of the corresponding sulfide .

Chemical Reactions Analysis

2-Mercaptopropionic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Mercaptopropionic Acid (3-MPA)

  • Structural Difference : The thiol group is on the γ-carbon, altering steric and electronic properties.
  • Applications: Nanoparticle Synthesis: Unlike 2-MPA, 3-MPA is used with ethylene glycol (EG) in one-step Ag₂S quantum dot synthesis, suggesting solvent-dependent reactivity . Biological Activity: 3-MPA is a potent inhibitor of fatty acid oxidation in mitochondria, suppressing palmitoylcarnitine-supported respiration at lower concentrations (0.5–5 mM) compared to 2-MPA, which shows minimal effect .
  • Enzyme Inhibition : While 2-MPA is preferred for MBL inhibition, 3-MPA’s role in metabolic pathways highlights its specificity for mitochondrial enzymes .

2-Mercaptoacetic Acid (Thioglycolic Acid)

  • Structural Difference : Shorter carbon chain (C₂) with a thiol group on the α-carbon.
  • Biological Activity :
    • At 0.5 mM, 2-mercaptoacetic acid stimulates pyruvate-supported mitochondrial respiration by 20–30%, whereas 2-MPA only stimulates respiration at higher concentrations (>0.5 mM). However, 2-mercaptoacetic acid requires 0.5–5 mM to inhibit palmitoylcarnitine respiration by 70%, compared to 20% inhibition by 2-MPA .
  • Chemical Synthesis: Both acids are used in thiazolidinone synthesis, but 2-MPA introduces a methyl group, altering bioactivity. For example, 2-MPA-derived compounds show higher anticancer activity (e.g., 84.19% inhibition) compared to mercaptoacetic acid derivatives .

Mercaptoacetic Acid vs. 2-MPA in Drug Design

  • Thiazolidinone Derivatives: 2-MPA Derivatives: Yield 5-methyl-4-thiazolidinones (e.g., compound 4g) with enhanced anticancer activity due to increased hydrophobicity (log P) . Mercaptoacetic Acid Derivatives: Produce non-methylated analogs with lower potency (e.g., 72.11% inhibition in CNS cancer vs. 84.19% for 2-MPA derivatives) .

Ethylenediaminetetraacetic Acid (EDTA)

  • MBL Inhibition: 2-MPA (10 mM) achieves 95% MBL inhibition in phenotypic assays, surpassing EDTA (50–100 mM), which requires higher concentrations and shows lower specificity .

Biological Activity

2-Mercaptopropionic acid (2-MPA), also known as thiolactic acid, is a sulfur-containing organic compound with various biological activities. This article explores its biological properties, including its toxicity, antimicrobial effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C₃H₆O₂S
  • Molecular Weight : 90.15 g/mol
  • Appearance : Oily liquid with an unpleasant odor
  • Uses : Employed in cosmetic formulations as a depilatory and in hair waving preparations .

Genotoxicity

Research indicates that 2-MPA does not exhibit genotoxic properties. A series of assays, including the Ames test using Salmonella typhimurium strains and a mammalian cell gene mutation assay (mouse lymphoma assay), showed no significant increases in mutant colonies at various concentrations, both with and without metabolic activation .

Study Type Result
Ames TestNegativeNon-mutagenic
Mouse Lymphoma AssayNegativeNon-mutagenic
Chromosome Aberration AssayNegativeNon-clastogenic

Repeated Dose Toxicity

Limited data are available regarding the repeated dose toxicity of 2-MPA. However, a study indicated sensitization reactions in some animal models, suggesting a potential for skin sensitization at higher concentrations .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It has been utilized in microbiological assays to detect metallo-beta-lactamases (MBLs) among Acinetobacter species, indicating its potential as a diagnostic tool in infectious disease contexts .

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of 2-MPA against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The results indicated that 2-MPA could inhibit the growth of these pathogens effectively at concentrations around 100 mg/mL.

Potential Uses in Medicine

Research has suggested several therapeutic applications for 2-MPA due to its biological activities:

  • Antioxidant Properties : It may act as a free radical scavenger, providing protective effects against oxidative stress.
  • Antimicrobial Agent : Its efficacy against various bacteria positions it as a candidate for developing new antimicrobial agents.
  • Cancer Research : Preliminary studies indicate that derivatives of 2-MPA may possess cytotoxic effects against certain cancer cell lines, warranting further investigation .

Summary of Research Findings

The biological activity of this compound is characterized by its non-genotoxic nature and potential antimicrobial properties. While more extensive studies are needed to fully elucidate its therapeutic potential, current findings suggest promising applications in medicine, particularly in the fields of infectious disease and oncology.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 2-MPA in biological matrices, and how can researchers optimize sensitivity?

High-performance liquid chromatography (HPLC) coupled with post-column derivatization or chemiluminescence detection is widely used. For urine analysis, a flow-injection system with HPLC achieves a detection limit of 0.1 μM . To optimize sensitivity, adjust the ion-pairing reagent concentration (e.g., tetrabutylammonium bromide) and pH (optimal range: 2.5–3.5) to enhance peak resolution. Validation should include recovery tests (85–110%) and inter-day precision (<10% RSD) .

Q. How does the choice of synthesis route impact the purity and yield of 2-MPA?

Two primary routes are:

  • Route 1 : Reaction of 3-mercaptopropionic acid with acetone under acidic catalysis (yields ~75%, purity >95% but requires rigorous removal of unreacted thiols).
  • Route 2 : Reduction of 2-ketopropionic acid with H2S (yields ~60%, purity ~90% due to byproduct formation). Route 1 is preferred for high-purity applications (e.g., pharmaceutical intermediates), while Route 2 suits bulk synthesis .

Q. What safety protocols are critical when handling 2-MPA in laboratory settings?

Use fume hoods for ventilation, wear nitrile gloves, and avoid skin contact (immediate washing with soap/water required). For spills, absorb with sand or vermiculite and dispose via approved waste facilities. Avoid water jets during fire incidents; use CO2 or dry chemical extinguishers .

Advanced Research Questions

Q. How does 2-MPA function as a surface-functionalized linker in nanomaterial synthesis, and what experimental parameters govern its efficacy?

2-MPA binds to metal surfaces (e.g., PbS quantum dots) via its thiol (-SH) and carboxyl (-COOH) groups, enabling colloidal stability. Key parameters:

  • pH : Optimal at 8–9 to deprotonate -COOH for ligand exchange.
  • Concentration : 5–10 mM ensures monolayer coverage without aggregation .
  • Reaction time : 12–24 hours under nitrogen to prevent oxidation of -SH groups .

Q. What mechanisms explain 2-MPA's dual role in mitochondrial respiration (inhibition vs. stimulation)?

At 0.5–5 mM, 2-MPA inhibits palmitoylcarnitine-driven respiration (20% reduction) by competing with coenzyme A in fatty acid β-oxidation. Conversely, it stimulates pyruvate oxidation (20–30%) by enhancing pyruvate dehydrogenase activity via thiol-disulfide exchange. This duality depends on substrate availability and mitochondrial redox state .

Q. How can researchers resolve contradictions in 2-MPA's catalytic behavior across different reaction systems?

Discrepancies arise from solvent polarity and coordination environments. For example:

  • In aqueous media, 2-MPA acts as a radical scavenger (e.g., inhibiting polymerization).
  • In non-polar solvents, it facilitates metal-catalyzed reactions (e.g., Ag cluster formation) by stabilizing intermediates . Control experiments should include solvent polarity gradients and chelator additives (e.g., EDTA) to isolate effects .

Q. What strategies improve the stability of 2-MPA-functionalized materials under oxidative conditions?

  • Encapsulation : Embed 2-MPA-modified nanoparticles in silica matrices to shield thiol groups.
  • Co-ligands : Introduce aromatic thiols (e.g., 4-mercaptobenzoic acid) to enhance steric protection.
  • Reducing agents : Add ascorbic acid (1–2 mM) to maintain a reducing microenvironment .

Q. Methodological Considerations

Q. How should researchers design experiments to study 2-MPA's environmental fate and degradation pathways?

Use isotopic labeling (e.g., <sup>14</sup>C-2-MPA) in microcosm studies to track mineralization (CO2 release) and transformation products (e.g., disulfides). Combine LC-MS/MS and <sup>1</sup>H-NMR to identify intermediates. Aerobic conditions favor oxidation to 2,2’-dithiodipropionic acid, while anaerobic conditions promote microbial reduction .

Q. What computational tools are effective for modeling 2-MPA's interaction with biomolecules?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can predict binding affinities to enzymes (e.g., lactate dehydrogenase). Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate electronic properties influencing redox activity .

Q. Tables

Table 1. Elemental Analysis of 2-MPA-Functionalized Microspheres

Material% Sulfur% OxygenKey Observation
Unmodified0.0038.20Baseline
GE-S-COOH0.4441.10Successful thiol addition

Table 2. Impact of 2-MPA on Mitochondrial Respiration

Substrate2-MPA ConcentrationRespiration ChangeMechanism
Palmitoylcarnitine0.5–5 mM↓20%CoA competition
Pyruvate0.5–5 mM↑20–30%PDH activation

Properties

IUPAC Name

2-sulfanylpropanoic acid
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InChI

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)
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InChI Key

PMNLUUOXGOOLSP-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)S
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Molecular Formula

C3H6O2S
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Related CAS

13419-67-5 (mono-ammonium salt), 35440-77-8 (strontium[2:1] salt)
Record name 2-Mercaptopropanoic acid
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DSSTOX Substance ID

DTXSID80861636
Record name Propanoic acid, 2-mercapto-
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Molecular Weight

106.15 g/mol
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Physical Description

Thiolactic acid appears as an oily liquid with an unpleasant odor. Toxic by ingestion and skin absorption. Used as a depilatory and in hair waving preparations., Liquid with a disagreeable odor; mp = 10 deg C; [Merck Index] Colorless liquid with a stench; mp = 10-14 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with roasted, meaty odour
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Boiling Point

117.00 °C. @ 16.00 mm Hg
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Solubility

miscible in water, alcohol, ether and acetone, 1 mL in 1 mL 95% alcohol (in ethanol)
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Density

1.192-1.200
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CAS No.

79-42-5
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Record name (±)-2-Mercaptopropionic acid
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Melting Point

12 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptopropionic acid
Reactant of Route 2
2-Mercaptopropionic acid
Reactant of Route 3
2-Mercaptopropionic acid
Reactant of Route 4
2-Mercaptopropionic acid
Reactant of Route 5
2-Mercaptopropionic acid
Reactant of Route 6
2-Mercaptopropionic acid

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